Carbophenothion
Overview
Description
Mechanism of Action
Target of Action
Carbophenothion is an organophosphorus chemical compound that primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . This enzyme plays a crucial role in the signal transduction at the cholinergic synapse .
Mode of Action
The mode of action of this compound is through the inhibition of acetylcholinesterase . This disruption of the signal transduction at the cholinergic synapse is also the mechanism of its toxicity .
Biochemical Pathways
This compound affects the biochemical pathways involving acetylcholinesterase. By inhibiting this enzyme, it disrupts the normal functioning of the cholinergic synapse, leading to a range of downstream effects
Pharmacokinetics
It is known that this compound has a low aqueous solubility and low volatility . It may be quite persistent in soil systems .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to a disruption in the signal transduction at the cholinergic synapse . This can result in a range of molecular and cellular effects, including potential neurotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and low volatility suggest that it is less likely to be transported away from the site of application . Furthermore, it may be quite persistent in soil systems, suggesting that environmental conditions such as soil type and climate could influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Carbophenothion is a highly toxic organophosphate insecticide and acaricide . Organophosphates are acetylcholinesterase inhibitors and disrupt the signal transduction at the cholinergic synapse . This compound’s mechanism of action is the same as its mechanism of toxicity, which acts through inhibition of cholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters .
Cellular Effects
This compound can be absorbed into the body by inhalation of its aerosol, through the skin, and by ingestion . Exposure via ingestion is highly toxic, but absorption through the skin is nearly as toxic . Inability to produce these neurotransmitters causes failure in neuron cell signal transduction . This has widespread effects and can be lethal .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, an essential enzyme in the production of neurotransmitters . This disruption in the production of neurotransmitters leads to a failure in neuron cell signal transduction .
Temporal Effects in Laboratory Settings
It is known that this compound is highly toxic and its effects can be observed within a few hours of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is highly toxic and even small amounts can cause symptoms such as muscle twitching, abdominal cramps, vomiting, and diarrhea .
Metabolic Pathways
The metabolism of this compound in human beings is comparable to the metabolism in mice, insects, and plants . There is little data on the quantitative degradation of this compound to oxidative and hydrolytic compounds in mammals .
Transport and Distribution
This compound is lipophilic and therefore insoluble in water . It is non-corrosive but can be oxidized to phosphorothioate . This compound can be degraded in the atmosphere by a reaction with photochemically produced hydroxyl radicals .
Preparation Methods
Carbofenotion is synthesized through a series of chemical reactions involving the chlorination of phenylthiomethyl and subsequent reaction with diethyl phosphorodithioate . The industrial production of carbofenotion involves the use of specific reaction conditions to ensure the purity and effectiveness of the final product .
Chemical Reactions Analysis
Carbofenotion undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include sulfoxides, sulfones, and thiols .
Scientific Research Applications
Carbofenotion has been extensively studied for its applications in agriculture as an insecticide and acaricide . It has also been researched for its potential use in controlling pests in various crops . Additionally, carbofenotion’s toxicological properties have made it a subject of study in environmental science and toxicology .
Comparison with Similar Compounds
Carbofenotion is similar to other organophosphorus insecticides such as parathion, malathion, and chlorpyrifos . carbofenotion is unique in its specific chemical structure and its high toxicity . Unlike some of its counterparts, carbofenotion is not widely used today due to its extreme toxicity and environmental impact .
Similar Compounds:- Parathion
- Malathion
- Chlorpyrifos
Properties
IUPAC Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDTXTNSFWUXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO2PS3 | |
Record name | CARBOPHENOTHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBOPHENOTHION | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022120 | |
Record name | Carbophenothion | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998), Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CARBOPHENOTHION | |
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Record name | Carbophenothion | |
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Boiling Point |
180 °F at 0.01 mmHg (EPA, 1998), 82 °C @ 0.01 mm Hg, at 0.0013kPa: 82 °C | |
Record name | CARBOPHENOTHION | |
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Solubility |
Miscible with vegetable oils and most org solvents, SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS, In water, 0.63 mg/l @ 20 °C, Solubility in water: none | |
Record name | CARBOPHENOTHION | |
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Density |
1.271 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.271 @ 25 °C/4 °C, DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/, Relative density (water = 1): 1.3 | |
Record name | CARBOPHENOTHION | |
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Vapor Density |
Relative vapor density (air = 1): 11.8 | |
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Vapor Pressure |
3e-07 mmHg at 68 °F (EPA, 1998), 0.0000003 [mmHg], 3.0X10-7 mm Hg @ 20 °C, Vapor pressure at 20 °C: negligible | |
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Mechanism of Action |
Cholinesterase inhibitor., Some organic compounds (e.g. ...carbophenothion ...) inhibit aliesterases (diethylsuccinase and tributyrinase) at substantially lower daily dosage levels than they require to inhibit cholinesterases to the same degree. | |
Record name | CARBOPHENOTHION | |
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Color/Form |
COLORLESS LIQ, Light amber liquid | |
CAS No. |
786-19-6 | |
Record name | CARBOPHENOTHION | |
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Record name | Carbophenothion [INN:ANSI:BSI:ISO] | |
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Retrosynthesis Analysis
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